4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol
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Overview
Description
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl group at the 3-position. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and has been a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-nitropyridine with methylamine followed by reduction and cyclization can yield the desired compound . Another approach involves the use of hexamethyldisilazane (HMDS) as a reagent in the presence of N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one: Lacks the chloro and methyl substituents, resulting in different biological activities.
4-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one: Similar structure but lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-3-methyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5-4(10-7(11)12)2-3-9-6(5)8/h2-3H,1H3,(H,10,12) |
InChI Key |
OINZYFCVYWIRRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2Cl)NC1=O |
Origin of Product |
United States |
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